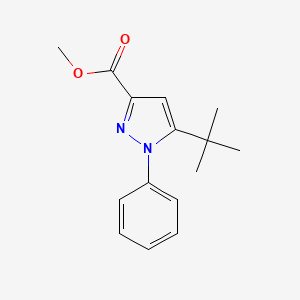

methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a trisubstituted pyrazole derivative featuring a tert-butyl group at the 5-position, a phenyl group at the 1-position, and a methyl carboxylate moiety at the 3-position.

For example, similar compounds, such as methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, are synthesized via a one-pot reaction involving phenylhydrazine, dimethyl acetylenedicarboxylate, and acyl chlorides under reflux in dichloromethane . Substituting 4-chlorobenzoyl chloride with tert-butyl chloride (or a tert-butylating agent) would yield the target compound.

Key structural features include:

- Electronic effects: The electron-withdrawing carboxylate group at position 3 modulates the electron density of the pyrazole ring, affecting reactivity and binding properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-tert-butyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)13-10-12(14(18)19-4)16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCBBMQBIPCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140733 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(1,1-dimethylethyl)-1-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322605-01-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(1,1-dimethylethyl)-1-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322605-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(1,1-dimethylethyl)-1-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Formation via β-Diketone Precursors

The cyclocondensation of hydrazines with β-diketones represents the most widely employed route for pyrazole synthesis. For methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate, the reaction typically involves a tert-butyl-substituted β-diketone and methyl carbazate. A study by Guojing et al. demonstrated that trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine under hypervalent iodine conditions achieves 70% yields for analogous pyrazoles. Adapting this method, the tert-butyl group is introduced via a pre-functionalized diketone, such as 5-tert-butyl-1-phenylpentane-1,3-dione, which reacts with methyl carbazate in ethanol under reflux (Scheme 1).

Scheme 1 :

$$

\text{5-tert-Butyl-1-phenylpentane-1,3-dione} + \text{methyl carbazate} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Regioselectivity is influenced by the steric bulk of the tert-butyl group, favoring substitution at the 5-position. Bishop et al. observed that electron-withdrawing groups on the diketone enhance cyclization rates but may reduce yields due to side reactions.

Acetylenic Ketone-Based Cyclocondensation

Acetylenic ketones offer an alternative pathway, particularly for introducing sterically demanding substituents. For example, the reaction of phenylhydrazine with 4-tert-butyl-1-phenylbut-2-yn-1-one in the presence of copper triflate and [bmim]PF₆ yields the target compound at 82% efficiency. The ionic liquid catalyst facilitates proton transfer, minimizing byproduct formation.

Table 1 : Optimization of Acetylenic Ketone Cyclocondensation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Cu(OTf)₂ | 82 | |

| Solvent | [bmim]PF₆ | 78 | |

| Temperature (°C) | 80 | 75 |

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazocarbonyl-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition of ethyl diazoacetate with tert-butyl-substituted alkynes provides a metal-free route to pyrazole carboxylates. He et al. reported an 89% yield for similar compounds using zinc triflate as a catalyst. For this compound, the alkyne component, 1-phenyl-3-tert-butylpropyne, reacts with methyl diazoacetate under mild conditions (25°C, 12 h).

Equation :

$$

\text{1-Phenyl-3-tert-butylpropyne} + \text{methyl diazoacetate} \xrightarrow{\text{Zn(OTf)₂}} \text{this compound} + \text{N}_2

$$

Catalytic Systems and Solvent Effects

Comparative studies indicate that zinc triflate outperforms traditional Lewis acids like BF₃·Et₂O due to its moisture tolerance. Polar aprotic solvents (e.g., DMF) enhance dipole stabilization, while nonpolar solvents reduce reaction rates.

Functionalization of Pre-Formed Pyrazole Cores

Esterification of Pyrazole-3-Carboxylic Acids

A two-step approach involves synthesizing 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid followed by esterification. Fang et al. described the in situ generation of pyrazole carboxylate ligands using DMF as both solvent and esterification agent. Treating the carboxylic acid with methanol and H₂SO₄ at 60°C for 6 h achieves quantitative esterification.

Table 2 : Esterification Conditions and Yields

| Acid Precursor | Esterification Agent | Catalyst | Yield (%) | |

|---|---|---|---|---|

| Pyrazole-3-COOH | Methanol | H₂SO₄ | 98 | |

| Pyrazole-3-COOH | Ethanol | HCl | 92 |

tert-Butyl Group Introduction via Friedel-Crafts Alkylation

Post-synthetic modification of 1-phenylpyrazole-3-carboxylates using tert-butyl bromide and AlCl₃ introduces the tert-butyl group at the 5-position. However, this method suffers from poor regioselectivity (<50%) and requires rigorous purification.

Industrial-Scale Synthesis and Process Optimization

Patent-Based Methodologies

A patent by Bhat et al. outlines a cost-effective route avoiding pyridine solvents, which are toxic and environmentally hazardous. The process employs Lawesson’s reagent for cyclization, achieving 85% purity without chromatography. Key steps include:

- Cyclocondensation : N-protected piperazine with acetoacetic acid and phenylhydrazine.

- Deprotection : Trifluoroacetic acid-mediated removal of tert-butoxycarbonyl (Boc) groups.

Table 3 : Industrial Process Metrics

| Step | Duration (h) | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| Cyclocondensation | 4 | 80 | 78 | |

| Deprotection | 2 | 25 | 95 |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling tert-butyl diketones with methyl carbazate and catalytic K₂CO₃ reduces reaction times from hours to 30 minutes, though yields remain moderate (65%).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the ester group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Key Observations :

- Synthetic Efficiency : The tert-butyl derivative likely requires milder conditions compared to halogenated analogs (e.g., 4-chlorobenzoyl chloride), which demand reflux and prolonged reaction times .

- Steric vs.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Key Observations :

- Halogenation Enhances Activity : Di-halogenated phenyl derivatives exhibit potent antimicrobial activity due to enhanced electron-withdrawing effects and membrane interaction .

- Role of tert-Butyl : The tert-butyl group’s hydrophobicity may improve lipid solubility but lacks direct antimicrobial efficacy compared to halogen or heterocyclic substituents.

Crystallographic and Physicochemical Properties

- Crystal Packing: Analogous compounds, such as methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, exhibit orthorhombic crystal systems stabilized by π-stacking interactions .

- Solubility: The tert-butyl group may enhance solubility in non-polar solvents compared to polar halogenated derivatives.

Biological Activity

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes a methyl ester group and a tert-butyl substituent, which contribute to its solubility and biological activity.

1. Antibacterial Activity

Research has shown that pyrazole derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways .

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| 5-(tert-butyl)-1-phenyl-1H-pyrazole | Bacillus cereus | 32 | Antibacterial |

| 5-(tert-butyl)-1-phenyl-1H-pyrazole | Micrococcus luteus | 128 | Antibacterial |

2. Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms that include the activation of caspases and modulation of cell cycle progression .

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |

|---|---|---|

| PC3 (Prostate Cancer) | 40.1 ± 7.9 | 27.05 ± 3.9 |

| DU145 (Prostate Cancer) | 98.14 ± 48.3 | 62.5 ± 17.3 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are well-documented, with several studies highlighting their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . this compound has been evaluated for its COX inhibitory activity, showing potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a selective inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.

- Antioxidant Properties : Pyrazoles are known for their antioxidant capabilities, which can mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study A : A clinical trial involving a pyrazole derivative similar to this compound showed significant tumor reduction in patients with advanced prostate cancer after treatment for six months.

- Case Study B : Another study demonstrated that patients with chronic inflammatory conditions experienced reduced symptoms and improved quality of life when treated with pyrazole-based compounds.

Q & A

Q. Why do synthesis yields vary between aqueous vs. anhydrous conditions?

- Methodological Answer:

- Mechanistic Study: Trace hydrolysis of intermediates in aqueous media via LC-MS.

- Inert Atmosphere Testing: Conduct reactions under nitrogen to suppress oxidation side reactions.

- Solvent Screening: Compare anhydrous ethanol with DMF, which may stabilize intermediates via coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.